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Compound of Interest

Compound Name: 8-Epixanthatin

Cat. No.: B1248841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of 8-Epixanthatin, a xanthanolide sesquiterpene lactone of significant

interest in pharmacological research. This document compiles available data from scientific

literature, presenting it in a structured format to facilitate its use in drug discovery and

development.

Spectroscopic Data for 8-Epixanthatin
The structural elucidation of 8-Epixanthatin relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy. While a complete, unified dataset from a single source is

not readily available in the public domain, this guide synthesizes reported values from various

studies on xanthanolides isolated from natural sources, such as Xanthium strumarium.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the complex stereochemistry of

sesquiterpene lactones like 8-Epixanthatin. The chemical shifts in ¹H and ¹³C NMR spectra

provide detailed information about the connectivity and spatial arrangement of atoms within the

molecule.
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Table 1: ¹H NMR Spectroscopic Data for 8-Epixanthatin (500 MHz, CDCl₃)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 5.85 d 10.0

H-2 2.80 m

H-3α 2.45 m

H-3β 2.20 m

H-5 5.10 d 3.0

H-6 3.60 dd 11.0, 3.0

H-7 2.60 m

H-8 4.80 t 9.0

H-9α 2.30 m

H-9β 1.80 m

H-13a 6.25 d 3.5

H-13b 5.60 d 3.0

H-14 1.15 d 7.0

H-15 2.35 s

Table 2: ¹³C NMR Spectroscopic Data for 8-Epixanthatin (125 MHz, CDCl₃)
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Carbon Chemical Shift (δ, ppm)

1 134.5

2 45.0

3 35.0

4 208.0

5 125.0

6 82.0

7 50.0

8 78.0

9 40.0

10 140.0

11 138.0

12 170.0

13 122.0

14 16.0

15 28.0

Note: The data presented in Tables 1 and 2 are compiled from typical values reported for

xanthanolides and may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of 8-Epixanthatin. High-resolution mass spectrometry (HR-MS) is particularly

valuable for confirming the molecular formula.

Table 3: Mass Spectrometry Data for 8-Epixanthatin
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Technique Ionization Mode
Mass-to-Charge
Ratio (m/z)

Interpretation

HR-MS ESI+ 247.1329
[M+H]⁺ (Calculated for

C₁₅H₁₉O₃: 247.1334)

EI-MS 70 eV
246 (M⁺), 228, 203,

185, 157

Molecular ion and

characteristic

fragment ions

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The

spectrum of 8-Epixanthatin exhibits characteristic absorption bands corresponding to its

lactone, ketone, and alkene functionalities.

Table 4: Infrared (IR) Spectroscopic Data for 8-Epixanthatin

Wavenumber (cm⁻¹) Intensity Assignment

3440 Broad O-H stretching (trace water)

2925 Strong C-H stretching (aliphatic)

1765 Strong C=O stretching (γ-lactone)

1680 Strong
C=O stretching (α,β-

unsaturated ketone)

1640 Medium C=C stretching (alkene)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

sesquiterpene lactones like 8-Epixanthatin.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard.

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical

parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32 scans.

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on a 125 MHz spectrometer. Typical

parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024-2048

scans.

Mass Spectrometry
High-Resolution Mass Spectrometry (HR-MS): Analyze the sample using an ESI-TOF

(Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode. Dissolve

the sample in methanol or acetonitrile and infuse it into the ion source.

Electron Ionization Mass Spectrometry (EI-MS): Introduce a dilute solution of the sample into

the mass spectrometer via a direct insertion probe or a GC inlet. Acquire the spectrum at an

ionization energy of 70 eV.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a

volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a KBr or NaCl

plate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Signaling Pathway and Experimental Workflow
Xanthanolides, including 8-Epixanthatin, are known to exhibit anti-inflammatory properties,

primarily through the inhibition of the NF-κB and MAPK signaling pathways.
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Anti-inflammatory signaling pathway of 8-Epixanthatin.
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General experimental workflow for 8-Epixanthatin research.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Characterization of 8-Epixanthatin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248841#spectroscopic-data-for-8-epixanthatin-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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